

Synonyms for Direct Yellow 127 in scientific literature

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An In-Depth Technical Guide to **Direct Yellow 127** for Researchers and Scientists

This technical guide provides a comprehensive overview of **Direct Yellow 127** (C.I. 29056), including its synonyms, chemical properties, and primary applications. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this chemical compound.

Chemical Identification and Synonyms

Direct Yellow 127 is a monoazo dye primarily used in the paper and textile industries. For clarity in scientific literature and material sourcing, it is crucial to recognize its various synonyms and identifiers.

A summary of key identifiers and synonyms for **Direct Yellow 127** is presented in the table below.



Identifier/Synonym	Value
Common Name	Direct Yellow 127
C.I. Name	C.I. Direct Yellow 127
C.I. Number	29056
CAS Registry Number	12222-68-3
Molecular Formula	C18H14N5NaO4S2
Molecular Weight	451.45 g/mol
Trade Names	Pontamine Yellow RB, Intrabond Liquid Yellow RB, Direct Yellow RB, Yellow RB

Manufacturing Process

The synthesis of **Direct Yellow 127** involves a diazotization and coupling reaction. A general overview of the manufacturing process is described below.

Experimental Protocol: Synthesis of Direct Yellow 127

Starting Materials:

- 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid
- 5-Methyl-3H-pyrazol-3-one
- Sodium nitrite
- Hydrochloric acid
- Sodium carbonate

Procedure:

• Diazotization: 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is dissolved in water and treated with hydrochloric acid. The solution is cooled to 0-5°C, and a solution of



sodium nitrite is added dropwise to form the diazonium salt. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

- Coupling: 5-Methyl-3H-pyrazol-3-one is dissolved in an aqueous solution of sodium carbonate.
- Final Synthesis: The diazonium salt solution from step 1 is slowly added to the coupling solution from step 2, while maintaining the temperature at 0-5°C and a pH of 8-9. The mixture is stirred until the coupling reaction is complete. The resulting **Direct Yellow 127** dye is then precipitated by adding sodium chloride, filtered, washed, and dried.[1]

The following diagram illustrates the general workflow for the synthesis of **Direct Yellow 127**.

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References

- 1. stacks.cdc.gov [stacks.cdc.gov]
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